molecular formula C8H6INO2 B13895111 (7-Iodofuro[3,2-c]pyridin-2-yl)methanol

(7-Iodofuro[3,2-c]pyridin-2-yl)methanol

Cat. No.: B13895111
M. Wt: 275.04 g/mol
InChI Key: CPARWHGMMZBEIS-UHFFFAOYSA-N
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Description

(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a chemical compound that belongs to the class of furo[3,2-c]pyridines This compound is characterized by the presence of an iodine atom at the 7th position and a methanol group at the 2nd position of the furo[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol typically involves the iodination of a furo[3,2-c]pyridine precursor followed by the introduction of a methanol group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(7-Iodofuro[3,2-c]pyridin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other groups.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major product is the deiodinated compound.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(7-Iodofuro[3,2-c]pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The iodine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
  • (6-Iodo-pyridin-2-yl)-methanol
  • (6-Bromo-2-iodofuro[3,2-b]pyridine

Uniqueness

(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is unique due to the specific positioning of the iodine atom and methanol group, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

(7-iodofuro[3,2-c]pyridin-2-yl)methanol

InChI

InChI=1S/C8H6INO2/c9-7-3-10-2-5-1-6(4-11)12-8(5)7/h1-3,11H,4H2

InChI Key

CPARWHGMMZBEIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC2=C(C=NC=C21)I)CO

Origin of Product

United States

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